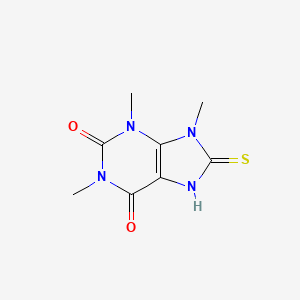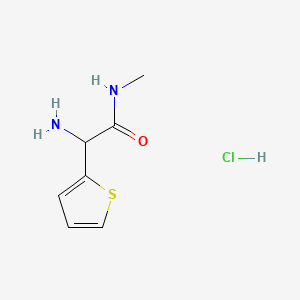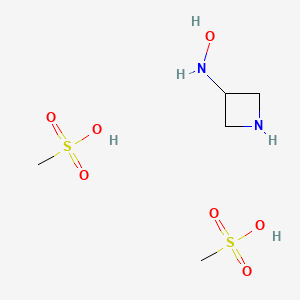
Isocaffeine, 8-mercapto-
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-8-sulfanyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves several steps. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically produced in high-purity forms (minimum 95%) for use in various applications . The production process involves stringent quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,9-Trimethyl-8-sulfanyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: Various substitution reactions can occur, especially at the methyl groups and the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the methyl or sulfanyl positions .
Applications De Recherche Scientifique
1,3,9-Trimethyl-8-sulfanyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,9-trimethyl-8-sulfanyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to purine receptors and enzymes, influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,9-Trimethyl-3,9-dihydro-1H-purine-2,6-dione (Isocaffeine): Known for its stimulant and bronchodilator properties.
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide: Another purine derivative with distinct chemical properties.
Uniqueness
1,3,9-Trimethyl-8-sulfanyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the sulfanyl group, which imparts specific chemical reactivity and potential biological activities not found in other similar compounds . This uniqueness makes it a valuable compound for specialized research and industrial applications .
Propriétés
IUPAC Name |
1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-10-5-4(9-7(10)15)6(13)12(3)8(14)11(5)2/h1-3H3,(H,9,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPYQIHKMUDZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180326 | |
| Record name | Isocaffeine, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-54-7 | |
| Record name | 8-Mercapto-isocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Mercaptoisocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocaffeine, 8-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-MERCAPTOISOCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2EN5JX3L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)

![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)


![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)


![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)

